molecular formula C15H18O2 B092335 (4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one CAS No. 16148-24-6

(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one

Cat. No.: B092335
CAS No.: 16148-24-6
M. Wt: 230.3 g/mol
InChI Key: KLBNCPFQVXNPFQ-ZIBATOQPSA-N
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Description

(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one: is a sesquiterpenoid compound with the IUPAC name (4aS,5R)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzofbenzofuran-6-one

Scientific Research Applications

Chemistry: In chemistry, (4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its bioactive properties make it a candidate for drug development, particularly in the treatment of diseases where its specific activities can be beneficial .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one typically involves the cyclization of specific precursor molecules under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced chemical reactors and purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: (4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of (4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds: Compounds similar to (4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one include other sesquiterpenoids with similar structural features. Examples include furanodiene, furanodienone, and other furan-containing sesquiterpenoids .

Uniqueness: What sets this compound apart from similar compounds is its specific structural configuration and the unique set of biological activities it exhibits. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

16148-24-6

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one

InChI

InChI=1S/C15H18O2/c1-9-8-17-14-6-11-4-5-13(16)10(2)15(11,3)7-12(9)14/h4-5,8,10-11H,6-7H2,1-3H3/t10-,11-,15+/m0/s1

InChI Key

KLBNCPFQVXNPFQ-ZIBATOQPSA-N

Isomeric SMILES

C[C@H]1C(=O)C=C[C@@H]2[C@@]1(CC3=C(C2)OC=C3C)C

SMILES

CC1C(=O)C=CC2C1(CC3=C(C2)OC=C3C)C

Canonical SMILES

CC1C(=O)C=CC2C1(CC3=C(C2)OC=C3C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one
Reactant of Route 2
(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one
Reactant of Route 3
(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one
Reactant of Route 4
(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one
Reactant of Route 5
(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one
Reactant of Route 6
(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one

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